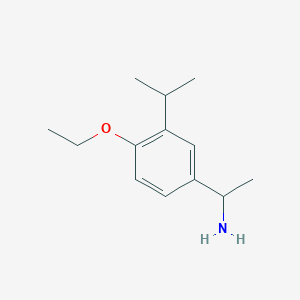

1-(4-Ethoxy-3-propan-2-ylphenyl)ethanamine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

634150-30-4 |

|---|---|

Molekularformel |

C13H21NO |

Molekulargewicht |

207.31 g/mol |

IUPAC-Name |

1-(4-ethoxy-3-propan-2-ylphenyl)ethanamine |

InChI |

InChI=1S/C13H21NO/c1-5-15-13-7-6-11(10(4)14)8-12(13)9(2)3/h6-10H,5,14H2,1-4H3 |

InChI-Schlüssel |

QTBYHTGMTUKWQW-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=C(C=C1)C(C)N)C(C)C |

Herkunft des Produkts |

United States |

Structure Activity Relationship Sar and Structure Interaction Studies of 1 4 Ethoxy 3 Propan 2 Ylphenyl Ethanamine Analogues

Rational Design and Synthesis of Structural Analogues and Derivatives

The rational design of analogues of 1-(4-Ethoxy-3-propan-2-ylphenyl)ethanamine is guided by established principles of medicinal chemistry, aiming to probe the chemical space around the lead compound. The synthesis of these derivatives typically involves multi-step sequences, starting from commercially available precursors.

A common synthetic strategy commences with a substituted benzaldehyde, in this case, 4-ethoxy-3-isopropylbenzaldehyde. This starting material can be subjected to a variety of reactions to introduce the ethanamine side chain. One approach involves a Henry reaction with a nitroalkane, followed by reduction of the nitro group to the corresponding amine. Another method is the reductive amination of a corresponding ketone, 1-(4-ethoxy-3-isopropylphenyl)ethan-1-one, using ammonia (B1221849) or a primary amine in the presence of a reducing agent like sodium cyanoborohydride. ucla.edu

For the synthesis of chiral analogues, stereoselective methods are employed. These can include the use of chiral auxiliaries, asymmetric catalysis, or the resolution of a racemic mixture. nih.govmdpi.com For instance, a chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of a key reaction step, and then subsequently removed. nih.gov Alternatively, enzymatic resolution or chiral chromatography can be used to separate the enantiomers of the final compound or a late-stage intermediate. mdpi.comresearchgate.net

The following table provides an illustrative overview of synthetic strategies for generating analogues of this compound.

| Analogue Type | Synthetic Strategy | Key Reagents/Conditions | Reference/Concept |

| Racemic Analogues | Reductive amination of a ketone | 1-(4-ethoxy-3-isopropylphenyl)ethan-1-one, NH3, NaBH3CN | General organic synthesis principles |

| Chiral Analogues | Diastereoselective alkylation with chiral auxiliary | Evans auxiliary, alkyl halide | nih.gov |

| Aromatic Ring Variants | Suzuki or Sonogashira coupling on a halogenated precursor | Arylboronic acid or terminal alkyne, Pd catalyst | Modern coupling reactions |

| Side Chain Modifications | Grignard reaction on a nitrile | Alkyl magnesium bromide, followed by reduction | Organometallic chemistry |

This table presents hypothetical synthetic routes based on established chemical principles.

Impact of Aromatic Ring Substitutions on Biological Interactions

The substitution pattern on the aromatic ring of phenethylamine (B48288) derivatives plays a pivotal role in determining their affinity and selectivity for biological targets. biomolther.org For this compound, the 4-ethoxy and 3-propan-2-yl (isopropyl) groups are key determinants of its pharmacological profile.

Systematic modifications of these substituents can provide valuable SAR data. For example, varying the length of the alkoxy chain at the 4-position (e.g., from methoxy (B1213986) to butoxy) can probe the size of the hydrophobic pocket in the receptor. Similarly, replacing the isopropyl group with other alkyl groups of varying size and branching (e.g., methyl, tert-butyl) can elucidate the steric tolerance at the 3-position. The introduction of electron-withdrawing groups, such as halogens or a nitro group, can alter the electronic properties of the phenyl ring and potentially lead to different binding modes. biomolther.org

The following table illustrates the hypothetical impact of various aromatic ring substitutions on the biological activity of this compound analogues, with a focus on a hypothetical dopamine (B1211576) D2 receptor binding affinity.

| Analogue | R1 (Position 4) | R2 (Position 3) | Hypothetical Dopamine D2 Receptor Affinity (Ki, nM) |

| Lead Compound | -OCH2CH3 | -CH(CH3)2 | 50 |

| Analogue 1 | -OCH3 | -CH(CH3)2 | 75 |

| Analogue 2 | -OCH2CH2CH3 | -CH(CH3)2 | 40 |

| Analogue 3 | -OCH2CH3 | -CH3 | 120 |

| Analogue 4 | -OCH2CH3 | -C(CH3)3 | 250 |

| Analogue 5 | -F | -CH(CH3)2 | 90 |

| Analogue 6 | -OCH2CH3 | -Cl | 150 |

This table contains illustrative data to demonstrate SAR principles. Actual values would require experimental determination.

Modifications to the Ethanamine Side Chain and their Mechanistic Implications

The ethanamine side chain is a crucial pharmacophoric element in phenethylamine derivatives, directly participating in interactions with the biological target. Modifications to this side chain can have profound effects on potency, selectivity, and the mechanism of action. koreascience.kr

The primary amine group is typically protonated at physiological pH and forms a key ionic interaction with an acidic residue (e.g., aspartate) in the binding site of many receptors. biomolther.org N-alkylation of the amine can modulate this interaction and also introduce additional hydrophobic contacts. For instance, N-methyl or N,N-dimethyl substitution can alter the pKa of the amine and its hydrogen bonding capacity. Larger N-alkyl groups can explore deeper hydrophobic pockets within the receptor. koreascience.kr

The α-methyl group, which is present in this compound, is known to increase metabolic stability by sterically hindering monoamine oxidase (MAO), an enzyme responsible for the degradation of many phenethylamines. It also introduces a chiral center, leading to stereoisomers with potentially different pharmacological properties. nih.gov Modifications at the β-position of the side chain can also influence activity, for example, by introducing hydroxyl groups that can form additional hydrogen bonds.

The mechanistic implications of these modifications are significant. For instance, altering the substitution pattern on the amine can switch a compound from being a receptor agonist to an antagonist. The size and nature of the substituents on the side chain can also influence whether the compound acts as a substrate or an inhibitor of monoamine transporters. biomolther.org

Below is a hypothetical data table illustrating the effects of ethanamine side chain modifications on biological activity.

| Analogue | Side Chain Modification | Hypothetical Dopamine Transporter (DAT) Inhibition (IC50, nM) |

| Lead Compound | -CH(CH3)NH2 | 200 |

| Analogue 7 | -CH2CH2NH2 | 500 |

| Analogue 8 | -CH(CH3)NHCH3 | 150 |

| Analogue 9 | -CH(CH3)N(CH3)2 | 300 |

| Analogue 10 | -C(CH3)2NH2 | 800 |

| Analogue 11 | -CH(OH)CH(CH3)NH2 | 400 |

This table contains illustrative data to demonstrate SAR principles. Actual values would require experimental determination.

Stereochemical Contributions to Target Binding and Selectivity

The presence of a chiral center at the α-carbon of the ethanamine side chain in this compound means that it exists as a pair of enantiomers, (R)- and (S)-1-(4-ethoxy-3-propan-2-ylphenyl)ethanamine. It is well-established that biological systems, being chiral themselves, often exhibit stereoselectivity in their interactions with small molecules. nih.gov

The two enantiomers can have significantly different affinities for their biological target, as well as different potencies and efficacies. One enantiomer may be a potent agonist, while the other is a weak agonist or even an antagonist. This stereoselectivity arises from the three-dimensional arrangement of the substituents around the chiral center, which dictates how well the molecule can fit into the chiral binding pocket of the receptor. mdpi.com

For example, the (R)-enantiomer of many phenethylamine derivatives is often more potent at adrenergic receptors, while the (S)-enantiomer may show higher affinity for serotonin (B10506) receptors. The precise stereochemical preference, however, is target-dependent and can only be determined experimentally.

The synthesis of enantiomerically pure analogues is therefore crucial for elucidating the SAR and for developing drugs with improved therapeutic indices. Chiral separation techniques, such as chiral High-Performance Liquid Chromatography (HPLC), are often employed to isolate the individual enantiomers for pharmacological evaluation. mdpi.comresearchgate.net

The following table presents hypothetical data illustrating the stereochemical contributions to target binding.

| Enantiomer | Hypothetical Serotonin 5-HT2A Receptor Affinity (Ki, nM) | Hypothetical Adrenergic α1 Receptor Affinity (Ki, nM) |

| (R)-1-(4-Ethoxy-3-propan-2-ylphenyl)ethanamine | 150 | 30 |

| (S)-1-(4-Ethoxy-3-propan-2-ylphenyl)ethanamine | 40 | 200 |

| Racemic Mixture | 95 | 115 |

This table contains illustrative data to demonstrate stereochemical principles. Actual values would require experimental determination.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For this compound analogues, QSAR models can be developed to predict the biological activity of newly designed compounds before their synthesis, thereby saving time and resources.

To build a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 or Ki values) is required. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., steric parameters, electronic properties).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to generate an equation that correlates the descriptors with the biological activity. A good QSAR model should have high statistical significance and predictive power, which is assessed through internal and external validation techniques.

For the this compound series, key descriptors are likely to include those related to hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants of the aromatic substituents), and steric parameters (e.g., molar refractivity, Taft steric parameters).

An example of a simplified QSAR equation for predicting the activity of these analogues might look like:

log(1/IC50) = c0 + c1logP + c2σ + c3*Es

where logP represents lipophilicity, σ is the Hammett constant for the aromatic substituent, Es is the Taft steric parameter, and c0, c1, c2, and c3 are coefficients determined by the regression analysis.

Pharmacophore Elucidation and Ligand-Based Drug Design Principles

Pharmacophore modeling is another powerful ligand-based drug design approach that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. researchgate.net For this compound and its analogues, a pharmacophore model can be developed based on the structures of the most active compounds.

A typical pharmacophore for this class of compounds, targeting a monoamine receptor, would likely include:

A hydrophobic feature: corresponding to the substituted phenyl ring.

A hydrogen bond acceptor: the oxygen atom of the ethoxy group.

A positive ionizable feature: the protonated amine of the ethanamine side chain.

A hydrophobic/steric feature: the isopropyl group.

A chiral center: at the α-carbon of the ethanamine side chain.

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. This approach is particularly useful when the three-dimensional structure of the target protein is unknown. researchgate.net

The principles of ligand-based drug design, including pharmacophore modeling and QSAR, provide a rational framework for the optimization of lead compounds like this compound, guiding the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Molecular Pharmacology and Biochemical Mechanisms of Action Pre Clinical Investigations of 1 4 Ethoxy 3 Propan 2 Ylphenyl Ethanamine

Receptor Binding Affinities and Occupancy Studies (In Vitro)

No data available.

Enzyme Modulation and Inhibition Kinetics (In Vitro)

No data available.

Cellular Signaling Pathway Perturbations and Transduction Mechanisms (In Vitro Cell Models)

No data available.

Neurotransmitter System Interactions and Receptor Subtype Selectivity (Pre-clinical In Vitro/Ex Vivo)

No data available.

Investigation of Ion Channel Modulation and G-Protein Coupled Receptor (GPCR) Activation

No data available.

Target Deconvolution Strategies for Identifying Novel Biological Partners

No data available.

Mechanistic Studies in Specific Pre-clinical Cell Lines and Organoids

No data available.

Computational Chemistry and in Silico Modeling Approaches for 1 4 Ethoxy 3 Propan 2 Ylphenyl Ethanamine

Conformational Analysis and Molecular Mechanics Calculations

Molecular mechanics calculations, employing force fields such as AMBER or CHARMM, are used to systematically rotate these bonds and calculate the potential energy of the resulting conformers. researchgate.netnih.gov This process generates a potential energy surface, identifying low-energy, stable conformations. Studies on related phenethylamine (B48288) derivatives have shown that they can exist in multiple stable forms, often described as extended (anti) or folded (gauche) conformations, arising from the rotation around the Cα-Cβ bond of the ethylamine (B1201723) side chain. nih.govacs.orgresearchgate.netresearchgate.net For 1-(4-Ethoxy-3-propan-2-ylphenyl)ethanamine, the analysis would focus on the torsional angles defining the orientation of the ethylamine, ethoxy, and propan-2-yl groups relative to the phenyl ring. The results would highlight the most probable shapes of the molecule in a biological environment.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle τ1 (°) (C-C-C-N) | Dihedral Angle τ2 (°) (C-C-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| Conf-1 (Global Minimum) | 178.5 | -85.2 | 0.00 | 45.2 |

| Conf-2 | -65.1 | -84.9 | 0.85 | 20.1 |

| Conf-3 | 64.8 | 179.5 | 1.20 | 13.5 |

| Conf-4 | 179.0 | 178.9 | 1.55 | 9.3 |

Molecular Docking Simulations with Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. mdpi.comyoutube.comyoutube.com This method is crucial for hypothesis-driven research where a molecule is designed to interact with a specific biological target. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. youtube.com

A docking algorithm then samples numerous possible binding poses of the ligand within the active site of the receptor. duke.edu These poses are evaluated using a scoring function, which estimates the binding affinity, typically in kcal/mol. nih.gov For this compound, docking could reveal key interactions, such as hydrogen bonds from the amine group, hydrophobic interactions from the phenyl ring and its alkyl substituents, and potential π-π stacking with aromatic residues in the binding pocket. The docking score helps prioritize the compound for further testing and can guide the design of more potent analogues. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Profiling

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.netnih.govmdsim360.com MD simulations solve Newton's equations of motion for the atoms in the system, providing insight into the flexibility of both the ligand and the protein and the stability of their interaction. numberanalytics.comnih.gov

For a hypothetical complex of this compound with a target protein, an MD simulation would be run for nanoseconds or longer. The simulation would reveal the stability of the initial docking pose, the specific atomic interactions that persist over time, and the role of water molecules in mediating the binding. mdsim360.com Analysis of the MD trajectory can provide metrics such as Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex. researchgate.net Furthermore, advanced techniques like MM-PBSA can be used to calculate a more accurate binding free energy from the simulation data. nih.gov

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, based on methods like Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure. nih.govacs.org For this compound, these calculations can determine properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). nih.govaip.org

Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G) *

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -5.8 eV | Electron-donating ability |

| Energy of LUMO | 1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 7.0 eV | Chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Overall polarity of the molecule |

Virtual Screening and Library Design Based on the Compound's Scaffold

Virtual screening is a powerful computational technique used to search large databases of chemical compounds to identify those that are likely to be active against a specific biological target. nih.govwikipedia.orgmdpi.com If this compound shows promise, its chemical scaffold can be used as a starting point for a virtual screening campaign.

There are two main approaches: ligand-based and structure-based virtual screening. mdpi.comwikipedia.org In a ligand-based approach, molecules with a similar 2D or 3D structure to the parent compound are sought from large chemical libraries. In a structure-based approach, a library of diverse compounds is docked into the target's binding site to find novel scaffolds that fit well. creative-biolabs.com The results of such a screening can lead to the design of a focused library of analogues of this compound with potentially improved activity or other desirable properties.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization (Purely Computational)

The success of a potential drug molecule depends not only on its biological activity but also on its ADME properties. ri.seacs.org A wide range of computational models are available to predict these properties from the chemical structure alone. nih.govyoutube.commdpi.com For this compound, these models can provide early-stage predictions for key parameters.

These predictions are crucial for prioritizing research efforts, as they can flag potential liabilities such as poor absorption or rapid metabolism early in the discovery process. ri.se

Table 3: Example of a Computationally Predicted ADME Profile for this compound

| ADME Property | Predicted Value/Class | Interpretation |

|---|---|---|

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Caco-2 Permeability | High | Good potential for intestinal absorption |

| Blood-Brain Barrier (BBB) Permeation | High | Likely to cross the BBB |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Human Intestinal Absorption | >90% | High oral bioavailability expected |

Chemoinformatics and QSAR/QSPR Modeling Advancements

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov If a set of analogues of this compound were synthesized and tested, a QSAR model could be developed. mdpi.com

This model would be a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to the observed activity. mdpi.com These descriptors can include electronic, steric, and hydrophobic parameters. A well-validated QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the synthetic chemistry efforts toward more potent compounds. nih.govnih.gov

Metabolic Pathway Research and Biotransformation Studies in Vitro and Pre Clinical Animal Models of 1 4 Ethoxy 3 Propan 2 Ylphenyl Ethanamine

Identification of Key Metabolic Enzymes and Cytochrome P450 (CYP) Isoforms Involved

There is currently no publicly available research that identifies the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of 1-(4-Ethoxy-3-propan-2-ylphenyl)ethanamine. In general, the metabolism of a vast array of drugs is predominantly carried out by a small number of CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Determining which of these or other isoforms is involved in the biotransformation of this specific compound would necessitate dedicated in vitro studies using human liver microsomes or recombinant CYP enzymes.

Enzyme Induction and Inhibition Studies in Pre-clinical Systems

There is no available data from pre-clinical studies on the potential of this compound to induce or inhibit key metabolic enzymes. Enzyme induction can lead to accelerated metabolism of co-administered drugs, potentially reducing their efficacy, while enzyme inhibition can cause an increase in drug exposure and risk of toxicity. nih.govmdpi.com Standard pre-clinical assessments for enzyme induction and inhibition would involve in vitro assays with human hepatocytes and specific CYP isoforms.

Advanced Analytical Methodologies for Research and Characterization of 1 4 Ethoxy 3 Propan 2 Ylphenyl Ethanamine

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques in analytical chemistry, indispensable for assessing the purity and quantifying compounds like 1-(4-Ethoxy-3-propan-2-ylphenyl)ethanamine. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of phenethylamines due to its versatility in handling non-volatile and thermally labile compounds. Reversed-phase HPLC is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase. For purity analysis, a gradient elution method is often developed to separate the main compound from any impurities, starting materials, or by-products from the synthesis. Quantification is typically achieved using a UV detector, as the phenyl ring in the molecule acts as a chromophore. nih.govnih.gov The development of a robust HPLC method involves optimizing parameters such as the column type (e.g., C18, Phenyl-Hexyl), mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water with additives like formic acid or ammonium (B1175870) acetate), flow rate, and column temperature to achieve optimal separation and peak shape. fda.gov.twnih.govsielc.com

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity and quantification. bohrium.comnist.gov For phenethylamines, derivatization is sometimes employed to improve volatility and thermal stability, and to enhance chromatographic performance. researchgate.netnih.gov For instance, acylation of the primary amine group can reduce peak tailing and improve sensitivity. researchgate.net Purity is determined by the relative peak area of the main component compared to any other detected peaks in the chromatogram. Quantification is achieved by creating a calibration curve using standards of known concentration.

Table 1: Typical Chromatographic Conditions for Phenethylamine (B48288) Analysis

| Parameter | HPLC | GC |

|---|---|---|

| Column | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5MS, DB-1, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Helium or Hydrogen |

| Detection | Photodiode Array (PDA) or UV Detector (e.g., 215, 254 nm) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Flow Rate / Gas Flow | 0.5 - 1.5 mL/min | 1 - 2 mL/min |

| Temperature | Ambient to 40°C | Temperature programmed (e.g., 100°C to 280°C) |

| Sample Preparation | Dissolution in mobile phase, filtration | Dissolution in a volatile solvent, optional derivatization |

Mass Spectrometry (MS) Techniques: LC-MS/MS for Metabolite Identification and Trace Analysis

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method like LC or GC, it becomes a powerful tool for modern chemical analysis. wikipedia.org

For the analysis of this compound, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice for trace analysis and metabolite identification in complex biological matrices. fda.gov.twnih.gov The initial LC separation simplifies the mixture before it enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phenethylamines, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. nih.gov

In a tandem mass spectrometer (e.g., a triple quadrupole), the [M+H]⁺ ion is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for quantification at very low levels (ng/mL or even pg/mL). nih.govnih.gov

For metabolite identification, a full scan of the product ions is performed to elucidate the structure of metabolites. Common metabolic pathways for phenethylamines include N-dealkylation, hydroxylation of the aromatic ring, and deamination. By comparing the fragmentation patterns of the parent drug and its potential metabolites, structural modifications can be identified.

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Description |

|---|---|

| Parent Ion [M+H]⁺ | Predicted m/z for C₁₃H₂₁NO |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Potential Product Ions | Fragments resulting from the loss of the ethylamine (B1201723) side-chain, loss of the ethoxy group, or cleavage within the isopropyl group. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for metabolite ID. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. google.com It provides detailed information about the carbon-hydrogen framework of a compound. For a newly synthesized molecule like this compound, ¹H NMR and ¹³C NMR are essential for confirming that the correct structure has been formed. nih.govnih.gov

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group protons (a triplet and a quartet), the isopropyl group protons (a doublet and a septet), and the protons of the ethanamine side chain.

¹³C NMR provides information on the number of different types of carbon atoms in the molecule. The spectrum would show distinct peaks for each unique carbon, including those in the aromatic ring, the ethoxy group, the isopropyl group, and the ethanamine side chain.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the assigned structure.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.8 - 7.2 | Multiplet |

| Methoxy (B1213986) (-OCH₂CH₃) | ~4.0 | Quartet |

| Ethylamine (-CH(NH₂)CH₃) | ~3.5 - 4.0 | Quartet |

| Isopropyl (-CH(CH₃)₂) | ~3.2 | Septet |

| Methoxy (-OCH₂CH₃) | ~1.4 | Triplet |

| Ethylamine (-CH(NH₂)CH₃) | ~1.3 | Doublet |

Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. rsc.orgresearchgate.net These include N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and aliphatic parts of the molecule, C=C stretches for the aromatic ring, and a prominent C-O stretch for the ether linkage of the ethoxy group. researchgate.net This technique is particularly useful for confirming the presence of key functional groups after a chemical synthesis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is useful for detecting chromophores. The substituted benzene (B151609) ring in this compound is a strong chromophore. A UV-Vis spectrum would typically show one or more absorption maxima in the 200-300 nm range. While not highly specific for structure elucidation on its own, it is extensively used as a detection method in HPLC for quantification. nih.gov

Table 4: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

Chiral Chromatography for Enantiomeric Purity Determination

The structure of this compound contains a stereocenter at the carbon atom of the ethanamine side chain bonded to the amine group. This means the compound can exist as a pair of enantiomers (R and S forms). Since enantiomers often have different pharmacological properties, it is crucial to be able to separate and quantify them.

Chiral Chromatography , most commonly Chiral HPLC, is the definitive method for this purpose. yakhak.org This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating the enantiomers of many phenethylamine derivatives. yakhak.orgphenomenex.com The development of a chiral separation method involves screening different CSPs and mobile phases (often mixtures of alkanes like hexane (B92381) and alcohols like isopropanol) to find conditions that provide baseline resolution of the two enantiomers. nih.gov This allows for the determination of the enantiomeric excess (e.e.) or enantiomeric purity of a sample.

Table 5: Common Chiral Stationary Phases for Phenethylamine Separation

| CSP Type | Common Trade Names | Typical Mobile Phase |

|---|---|---|

| Amylose Phenylcarbamate | Chiralpak AD, Lux Amylose-1 | Hexane/Isopropanol/Diethylamine |

| Cellulose Phenylcarbamate | Chiralcel OD, Lux Cellulose-1 | Hexane/Isopropanol/Trifluoroacetic Acid |

Development of Bioanalytical Assays for Pre-clinical Research Samples (e.g., cell lysates, tissue homogenates)

For pre-clinical research investigating the effects of this compound in biological systems, robust and validated bioanalytical assays are required. These assays are needed to measure the concentration of the compound in complex matrices such as cell lysates, tissue homogenates, and plasma. rug.nl

The development of such an assay typically revolves around LC-MS/MS due to its superior sensitivity and selectivity. fda.gov.twnih.gov A critical component of the assay is sample preparation, which aims to extract the analyte from the biological matrix and remove interfering substances like proteins and lipids. Common techniques include:

Protein Precipitation (PPT): A simple method where a solvent like acetonitrile is added to precipitate proteins, after which the supernatant containing the analyte is analyzed.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent. nih.gov

Solid-Phase Extraction (SPE): This is a highly effective and clean-up technique where the analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent, providing both extraction and concentration. nih.gov

The assay must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure the data generated is reliable and reproducible. nih.govnih.gov

Table 6: General Workflow for a Bioanalytical Assay

| Step | Description | Key Considerations |

|---|---|---|

| 1. Sample Collection | Obtain cell lysates, tissue homogenates, or plasma. | Proper storage (e.g., -80°C) to ensure analyte stability. |

| 2. Sample Preparation | Extraction using PPT, LLE, or SPE. Addition of an internal standard. | Choice of method depends on analyte properties and required cleanliness. |

| 3. LC-MS/MS Analysis | Injection of the cleaned extract into the LC-MS/MS system. | Optimized chromatography and MRM transitions for analyte and internal standard. |

| 4. Data Processing | Integration of chromatographic peaks and quantification using a calibration curve. | Use of validated software. |

| 5. Method Validation | Assessment of assay performance (accuracy, precision, etc.). | Adherence to international guidelines. |

Intellectual Property and Patent Landscape Review Pertaining to 1 4 Ethoxy 3 Propan 2 Ylphenyl Ethanamine in Academic Contexts

Analysis of Foundational Chemical Patents Related to Synthesis and Scaffold

A direct patent explicitly claiming the compound 1-(4-Ethoxy-3-propan-2-ylphenyl)ethanamine has not been identified in a preliminary search of patent literature. However, the intellectual property landscape can be inferred by examining patents for structurally related compounds and key synthetic intermediates. The core scaffold, a substituted phenethylamine (B48288), is a common motif in medicinal chemistry, leading to a crowded patent space for its analogues.

Patents for similar molecules, such as those for derivatives of 1-(4-methoxyphenyl)ethylamine and (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, provide insight into established synthetic routes that could be adapted for the synthesis of this compound. For instance, patent US9688623B2 describes processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, a compound with a similar substitution pattern on the phenyl ring. google.com These patents often claim not only the final compounds but also novel intermediates and specific reaction conditions.

The synthesis of related phenethylamines frequently involves steps such as the reduction of a corresponding ketoxime or the reductive amination of a phenyl ketone. For example, the synthesis of 1-(4-methoxyphenyl)ethylamine has been approached through various patented methods, including the resolution of racemic mixtures. google.com Academic researchers planning a synthesis of this compound would need to carefully navigate these existing patents to avoid infringement, particularly if their synthetic strategy employs a previously claimed process or intermediate.

A key consideration is the specific combination of the ethoxy and isopropyl substituents on the phenyl ring. While patents for various alkoxy-substituted phenethylamines exist, the novelty of the this compound scaffold in the patent literature suggests it may not be explicitly claimed. However, broader Markush claims in existing patents, which cover a class of related compounds, could potentially encompass this specific molecule.

| Patent / Application | Title | Relevance to this compound |

| US9688623B2 | Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine | Describes synthesis of a structurally similar phenethylamine with an ethoxy group, providing potential synthetic routes. google.com |

| WO2015159170A2 | Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine (B1201723) and its isomers | Details various synthetic and resolution methods for a related phenethylamine scaffold. google.com |

Review of Academic Patent Applications for Novel Derivatives and Research Uses

A review of patent databases does not reveal any specific academic patent applications centered on this compound or its direct derivatives for novel research uses. This suggests that the compound may be a relatively underexplored area of research in terms of intellectual property generation from academic institutions.

The absence of such patents could indicate several possibilities:

The compound may not have demonstrated significant biological activity or other properties that would warrant patent protection in academic research conducted to date.

Research involving this compound may still be in the early, exploratory phases, and has not yet reached a stage where patentable inventions have been developed.

Academic researchers may be publishing their findings in scholarly journals without seeking patent protection, thereby placing the knowledge in the public domain.

The potential for future academic patent applications would likely hinge on the discovery of novel biological activities or applications for this compound or its derivatives. For instance, if this compound were found to be a potent and selective modulator of a particular biological target, academic institutions might pursue patents on its use for treating specific diseases.

Strategic Implications of Patent Expiration for Research Directions

The strategic implications of patent expiration are most relevant when foundational patents covering a compound or its synthesis expire, opening up the field for further research and development. Given the lack of a specific, identifiable patent for this compound, a direct discussion of its patent expiration is not applicable.

However, the expiration of patents on related compounds and synthetic methods can have an indirect impact. As patents for analogous phenethylamines and their synthetic processes expire, the methods described within them become part of the public domain. This allows academic researchers to more freely utilize these established chemical transformations in their own work without the risk of infringement.

The expiration of patents on blockbuster drugs with a phenethylamine scaffold can also spur new research into related, but structurally distinct, compounds like this compound as researchers seek to develop next-generation molecules with improved properties.

Freedom-to-Operate Analysis in Academic Chemical Synthesis Research

A freedom-to-operate (FTO) analysis is an assessment of whether a planned activity, such as the synthesis and use of a chemical compound, is likely to infringe on the intellectual property rights of others. wipo.intwipo.int For academic researchers, who are typically not commercializing a product, the considerations for FTO can differ from those in an industrial setting.

In the context of synthesizing this compound for non-commercial research purposes, the primary concern would be whether the synthesis itself utilizes a patented process. While the compound itself does not appear to be patented, the specific synthetic route chosen by an academic lab could potentially be covered by an existing process patent.

To mitigate this risk, researchers should:

Conduct a thorough literature and patent search for the synthesis of analogous compounds.

Design synthetic routes that utilize well-established, non-patented reactions or develop novel synthetic methods.

Focus on early-stage research and discovery, which often falls under "research exemptions" in the patent laws of many countries, although the scope of these exemptions can vary.

Future Research Directions and Translational Perspectives for 1 4 Ethoxy 3 Propan 2 Ylphenyl Ethanamine in Academic Exploration

Identification of Unexplored Biological Targets and Mechanistic Pathways

The phenethylamine (B48288) scaffold is a privileged structure known to interact with a multitude of biological targets. nih.govresearchgate.net Future research should prioritize screening 1-(4-Ethoxy-3-propan-2-ylphenyl)ethanamine against families of proteins commonly modulated by its structural relatives.

Monoamine Transporters and Receptors: A primary avenue of investigation would be its affinity for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. Many phenethylamine derivatives exhibit inhibitory activity at these transporters, a mechanism central to antidepressant and stimulant action. nih.govbiomolther.org Furthermore, its interaction with dopamine, serotonin (e.g., 5-HT₂A), and adrenergic receptors should be profiled to understand its potential as a neuromodulator. nih.gov

Trace Amine-Associated Receptors (TAARs): Phenethylamine itself is a potent agonist of TAAR1, a receptor implicated in neuropsychiatric disorders. wikipedia.org Given this precedent, evaluating the activity of this compound at TAAR1 and other TAAR subtypes is a logical and compelling research direction.

Enzymatic Targets: Certain phenethylamine derivatives have shown inhibitory activity against enzymes like monoamine oxidase (MAO) and carbonic anhydrases (CAs). nih.govmdpi.com Investigating the potential of this compound to inhibit these enzymes could open up therapeutic possibilities beyond the central nervous system.

Orphan GPCRs: A broader, unbiased screening approach against a panel of orphan G-protein coupled receptors (GPCRs) could uncover entirely novel biological activities, expanding the known pharmacology of the phenethylamine class.

Application in Novel Chemical Biology Probes and Tools

The modular nature of the phenethylamine scaffold makes it an excellent candidate for the development of chemical biology probes to investigate biological systems. frontiersin.orgnih.gov this compound could serve as the core pharmacophore for activity-based probes. nih.gov

To achieve this, the molecule could be derivatized to include:

A Reactive Group: Installation of a photoreactive group, such as a phenylazide or benzophenone, would enable photoaffinity labeling (PAL). nih.gov This technique allows for the covalent capture of protein targets upon UV irradiation, facilitating their identification in complex biological mixtures like cell lysates or even in living organisms. nih.gov

A Reporter Handle: A terminal alkyne or azide (B81097) group could be introduced, typically on the ethylamine (B1201723) side chain or a less sterically hindered position. This handle allows for conjugation to reporter tags (e.g., fluorophores like FITC or biotin) via click chemistry. nih.govrsc.org Biotinylation enables the pulldown and enrichment of target proteins for identification by mass spectrometry. nih.gov

Such probes would be invaluable for target validation, studying drug-protein interactions in real-time, and mapping the compound's engagement with cellular networks. frontiersin.orgnih.gov

Integration with Advanced High-Throughput Screening Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of massive compound libraries. nih.govenamine.net this compound and its derivatives are well-suited for HTS campaigns.

Library Synthesis: The compound can serve as a foundational scaffold for creating a focused library of analogues. Modular synthesis approaches, such as cross-electrophile coupling, allow for the rapid diversification of the aryl ring and the ethylamine backbone, generating a collection of related compounds with varied physicochemical properties. acs.org

Screening Methodologies: This library can be screened using a variety of HTS-compatible assays, including fluorescence polarization, FRET, and cell-based reporter assays, to identify "hits" against specific targets. enamine.net Modern analytical techniques like high-resolution mass spectrometry (HRMS) are particularly powerful for screening and identifying novel phenethylamine analogues in complex mixtures. researchgate.netnih.govnih.gov

Potential for Scaffold Repurposing in Emerging Research Areas

The phenethylamine scaffold is not limited to neuroscience. Its derivatives have found applications as bronchodilators, decongestants, and vasopressors. wikipedia.org The unique substitution pattern of this compound may confer activity in new research domains. For instance, the lipophilic isopropyl and ethoxy groups could influence membrane permeability and interactions with targets in peripheral tissues. Research could explore its utility in areas such as:

Metabolic Disorders: Investigating interactions with targets like peroxisome proliferator-activated receptors (PPARs), which have been linked to some phenethylamine compounds. nih.gov

Anti-Infective Agents: Screening against bacterial or viral targets, an area where privileged scaffolds are often repurposed.

Inflammation: Evaluating its effect on inflammatory pathways, as some GPCRs targeted by phenethylamines play roles in mediating inflammation. nih.gov

Challenges and Opportunities in Pre-clinical Drug Discovery Research

The path from a research compound to a clinical candidate is fraught with challenges, many of which are relevant to the phenethylamine class.

Structure-Activity Relationship (SAR): A significant challenge will be to systematically map the SAR for this scaffold. nih.govbiomolther.org This involves synthesizing numerous analogues to understand how modifications to the ethoxy, isopropyl, and ethylamine groups affect potency, selectivity, and off-target effects.

Selectivity: Achieving selectivity for a single biological target is a major hurdle, as phenethylamines are known for polypharmacology. wikipedia.org While sometimes beneficial, a lack of selectivity can lead to undesirable side effects.

Synthetic Accessibility: Developing a scalable, cost-effective, and stereoselective synthesis is crucial for further development. acs.orggoogle.com

Metabolic Stability: The ethoxy and isopropyl groups will be subject to metabolism by cytochrome P450 enzymes. Understanding the metabolic fate of the compound is a key pre-clinical step.

Despite these challenges, the opportunity lies in the potential for fine-tuning. The specific substitutions on this compound provide a unique starting point that may inherently possess favorable properties, such as improved brain penetration or reduced affinity for undesired targets, compared to other well-known phenethylamines.

Development of Next-Generation Analogues with Enhanced Research Profiles

Building upon SAR data, the rational design of next-generation analogues can aim to optimize the compound's profile for research or therapeutic use. Key strategies would include:

Bioisosteric Replacement: Replacing the ethoxy group with other alkoxy groups (e.g., methoxy (B1213986), propoxy) or functional groups like a trifluoromethoxy group to modulate lipophilicity and metabolic stability.

Conformational Constraint: Introducing rigidity into the ethylamine side chain, for example by incorporating it into a ring system (e.g., an aminoindane or tetralin), can enhance binding affinity and selectivity for a specific target.

Chiral Synthesis: The ethanamine moiety contains a chiral center. Synthesizing and testing the individual (R)- and (S)-enantiomers is critical, as biological activity is often stereospecific. google.com

Table 2: Summary of Proposed Future Research Directions

| Research Area | Objective | Key Methodologies | Potential Outcome |

|---|---|---|---|

| Target Identification | Discover and validate novel biological targets. | Receptor binding assays, enzymatic assays, orphan GPCR screening. | New understanding of phenethylamine pharmacology. |

| Chemical Biology | Develop molecular probes for target engagement studies. | Synthesis of photoaffinity and clickable probes, chemoproteomics. | Tools to map protein interactions in living systems. nih.gov |

| High-Throughput Screening | Identify hit compounds for drug discovery programs. | Library synthesis, automated cellular and biochemical assays. enamine.net | Starting points for lead optimization. |

| Scaffold Repurposing | Explore therapeutic applications beyond neuroscience. | Screening against metabolic, inflammatory, and infectious disease targets. | Expansion of the therapeutic potential of the scaffold. |

| Analogue Development | Create compounds with optimized potency, selectivity, and ADME properties. | SAR studies, bioisosteric replacement, stereoselective synthesis. | Advanced lead compounds for pre-clinical evaluation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.